
N-(3-acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide, also known as BRD0705, is a small molecule inhibitor that has shown promising results in various scientific research applications. This compound has been synthesized using a unique method that involves the reaction of 3-acetylphenylboronic acid with 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylic acid, followed by a coupling reaction with 3-bromo-N-(tert-butoxycarbonyl)propan-1-amine.
Mechanism of Action
N-(3-acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide inhibits the activity of BET proteins by binding to their bromodomains. BET proteins are involved in the regulation of gene expression by binding to acetylated histones. By inhibiting BET proteins, N-(3-acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide prevents the expression of genes that are involved in cell proliferation, survival, and migration, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide has been shown to have several biochemical and physiological effects. In cancer cells, it can induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In animal models of neurodegenerative diseases, it can reduce the accumulation of toxic proteins in the brain and improve cognitive function. It has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(3-acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide is its specificity for BET proteins. It does not inhibit other bromodomain-containing proteins, which reduces the risk of off-target effects. However, one of the limitations of this compound is its low solubility, which can make it difficult to use in in vivo experiments.
Future Directions
There are several future directions for the research on N-(3-acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide. One area of interest is the development of more potent and selective inhibitors of BET proteins. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to N-(3-acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide. Additionally, the use of N-(3-acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide in combination with other drugs for the treatment of cancer and neurodegenerative diseases is an area of active research.
Synthesis Methods
The synthesis of N-(3-acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide involves a three-step process. First, 3-acetylphenylboronic acid is reacted with 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylic acid in the presence of a palladium catalyst to form the corresponding boronate ester. This intermediate is then coupled with 3-bromo-N-(tert-butoxycarbonyl)propan-1-amine using a copper catalyst to form the final product, N-(3-acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide. The yield of this synthesis method is around 30%, and the purity of the final product is greater than 95%.
Scientific Research Applications
N-(3-acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide has been extensively studied in various scientific research applications. One of the major areas of interest is cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It targets the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. By inhibiting BET proteins, N-(3-acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide can prevent the expression of cancer-promoting genes, leading to the inhibition of cancer cell growth.
Another area of interest is neurological disorders. N-(3-acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It can reduce the accumulation of toxic proteins in the brain and improve cognitive function.
properties
IUPAC Name |
N-(3-acetylphenyl)-3-(4-bromo-3,5-dimethylpyrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O2/c1-10-16(17)11(2)20(19-10)8-7-15(22)18-14-6-4-5-13(9-14)12(3)21/h4-6,9H,7-8H2,1-3H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEQFGPJRMSNTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)NC2=CC=CC(=C2)C(=O)C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-Iodophenyl)sulfonyl]amino}benzoic acid](/img/structure/B500180.png)
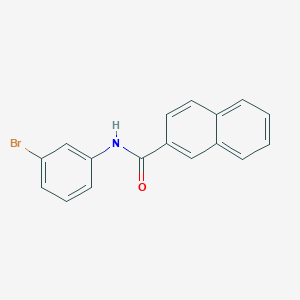
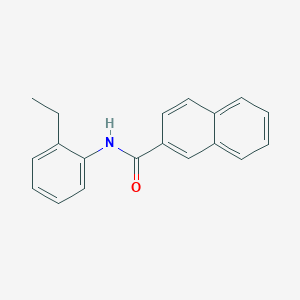
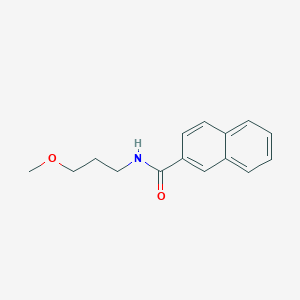

![N-[4-(diethylamino)phenyl]-2-(2-thienyl)acetamide](/img/structure/B500187.png)
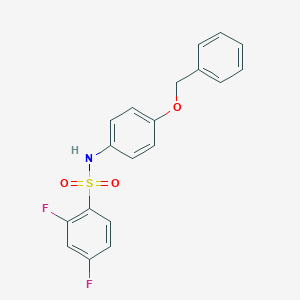
![N-[4-(benzyloxy)phenyl]-2,2-dimethylbutanamide](/img/structure/B500192.png)
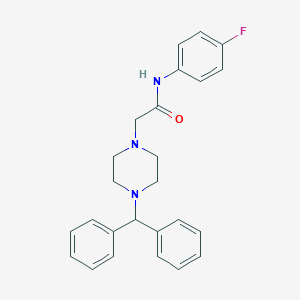
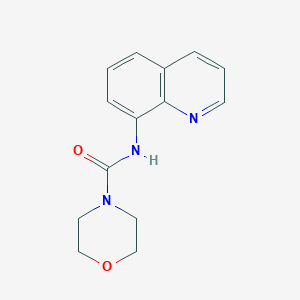
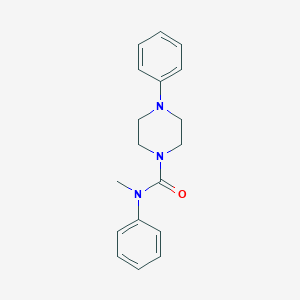
![9-{2-hydroxy-3-[(2-hydroxyethyl)amino]propyl}-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B500198.png)

![2,2-dimethyl-N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B500202.png)